3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of naphthohydrazide and contains both hydroxyl and hydrazide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 4-hydroxybenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The hydrazide group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a methoxy group, used as a corrosion inhibitor.
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Another hydrazide derivative with similar applications.
Uniqueness
3-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as both an oxidizing and reducing agent, as well as its versatility in substitution reactions, makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H14N2O3 |
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Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-15-7-5-12(6-8-15)11-19-20-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,21-22H,(H,20,23)/b19-11+ |
InChI Key |
XEWQKFHHWHRTAX-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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